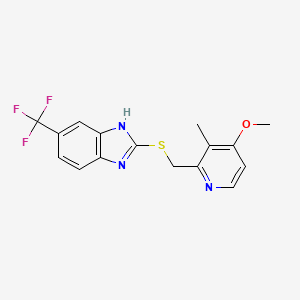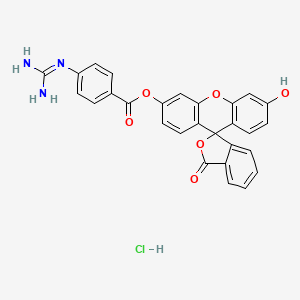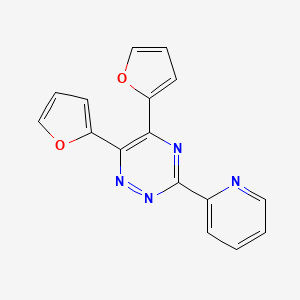![molecular formula C17H16ClNO5 B1219254 1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride CAS No. 121211-17-4](/img/structure/B1219254.png)
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This compound is particularly notable for its potential biological activities and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 9,10-anthracenedione.
Aminomethylation: The 3-position is then functionalized with an aminomethyl group, which involves the reaction with formaldehyde and an amine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The hydroxyl and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and their derivatives.
Substitution: Various substituted anthracenedione derivatives.
Applications De Recherche Scientifique
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The compound exerts its effects primarily through:
DNA Intercalation: It intercalates into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: Inhibits topoisomerase enzymes, leading to DNA damage and cell death.
Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, causing oxidative stress and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 1,4-dihydroxy-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1-amino-2-methyl-: Used in the synthesis of disperse dyes.
9,10-Anthracenedione, 1-hydroxy-: Utilized in various chemical reactions and as a precursor for other compounds.
Uniqueness
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to intercalate DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research.
Propriétés
Numéro CAS |
121211-17-4 |
|---|---|
Formule moléculaire |
C17H16ClNO5 |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C17H15NO5.ClH/c19-5-4-18-8-9-6-11-15(13(21)7-9)17(23)14-10(16(11)22)2-1-3-12(14)20;/h1-3,6-7,18-21H,4-5,8H2;1H |
Clé InChI |
UANLLOZFEHEITH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO.Cl |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO.Cl |
| 121211-17-4 | |
Synonymes |
3-(2-hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone SK 31694 SK-31694 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1219193.png)

